Cas no 160549-10-0 (2,3,5-tri-O-benzyl-D-arabinofuranose)

2,3,5-tri-O-benzyl-D-arabinofuranose structure
160549-10-0 structure
Product Name:2,3,5-tri-O-benzyl-D-arabinofuranose
CAS No:160549-10-0
MF:C26H28O5
MW:420.497528076172
CID:823455
PubChem ID:11058881
Update Time:2025-09-20

2,3,5-tri-O-benzyl-D-arabinofuranose Chemical and Physical Properties

Names and Identifiers

    • 2,3,5-tri-O-benzyl-D-arabinofuranose
    • 2,3,5-tri-O-benzyl-1-(4-nitrobenzoyloxy)-D-arabino
    • 2,3,5-TRI-O-BENZYL-1-O-(4-NITROBENZOYL)-D-ARABINOFURANOSE
    • 2,3,5-TRI-O-BENZYL-1-O-P-NITROBENZOYL-D-ARABINOFURANOSE
    • 2,3,5-tri-O-benzyl-1-O-p-nitrobenzoyl-D-arabinose
    • 2,3,5-tri-O-benzyl-D-arabinofuranoside
    • 4-nitrobenzoate 2,3,5-tris-O-benzyl-D-arabinofuranose
    • Intermediate of fludarabine phosphate
    • 2,3,5-Tris-O-(phenylmethyl)-D-arabinofuranose
    • 160549-10-0
    • AKOS027383188
    • MFCD00080813
    • W-202550
    • 37776-25-3
    • DTXSID10453669
    • 2,3,5-Tri-O-benzyl-D-arabinofurannose
    • D82222
    • 2,3,5-Tri-O-benzyl-alpha/beta-D-arabinofuranose
    • SCHEMBL1561732
    • Q2N9682WFF
    • BS-16028
    • (3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
    • D-Arabinose, 2,3,5-tris-O-(phenylmethyl)-
    • (3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
    • D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-
    • (3S,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)tetrahydrofuran-2-ol
    • NAQUAXSCBJPECG-DYXQDRAXSA-N
    • Inchi: 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1
    • InChI Key: NAQUAXSCBJPECG-DYXQDRAXSA-N
    • SMILES: O1C([C@H]([C@@H]([C@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 420.19367399g/mol
  • Monoisotopic Mass: 420.19367399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 65-67°C
  • Boiling Point: 570.5±50.0 °C at 760 mmHg
  • Flash Point: 298.9±30.1 °C
  • Solubility: Almost insoluble (0.022 g/l) (25 º C),
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

2,3,5-tri-O-benzyl-D-arabinofuranose Security Information

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2,3,5-tri-O-benzyl-D-arabinofuranose Suppliers

Amadis Chemical Company Limited
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(CAS:160549-10-0)2,3,5-tri-O-benzyl-D-arabinofuranose
Order Number:A847918
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):713.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:160549-10-0)2,3,5-tri-O-benzyl-D-arabinofuranose
A847918
Purity:99%
Quantity:25g
Price ($):713.0
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